Comparative Efficacy: Butamirate vs. Dextromethorphan in Capsaicin Cough Challenge
A head-to-head randomized controlled trial directly compared the antitussive effect of butamirate, dextromethorphan, and placebo on capsaicin-induced cough in healthy volunteers. The study found that dextromethorphan was significantly superior to placebo (P = 0.01), while butamirate failed to demonstrate statistically significant antitussive activity in this model [1]. The maximum attenuation of cough was observed at a butamirate dose of 45 mg. This result highlights a clear differentiation in in vivo efficacy under controlled experimental conditions.
| Evidence Dimension | Antitussive Efficacy in Capsaicin Cough Challenge |
|---|---|
| Target Compound Data | Not significantly different from placebo (P > 0.05); maximum attenuation at 45 mg dose |
| Comparator Or Baseline | Dextromethorphan 30 mg: Significantly superior to placebo (P = 0.01) |
| Quantified Difference | Dextromethorphan was efficacious; Butamirate was not efficacious in this model |
| Conditions | Randomized, placebo-controlled, 6-way crossover study in 34 healthy volunteers; primary endpoint: AUC(0,12h) of log10 C5 |
Why This Matters
This trial provides a rigorous, quantitative basis for not assuming butamirate is a functional substitute for dextromethorphan in all cough models or clinical scenarios.
- [1] Faruqi S, Wright CE, Thompson R, Morice AH. A randomized placebo controlled trial to evaluate the effects of butamirate and dextromethorphan on capsaicin induced cough in healthy volunteers. Br J Clin Pharmacol. 2014 Dec;78(6):1272-80. View Source
